molecular formula C15H22O4 B13843274 3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic Acid

3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic Acid

Katalognummer: B13843274
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: KSBCJAUOKQQTDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.30 g/mol This compound is characterized by the presence of two methoxy groups and two isopropyl groups attached to a benzoic acid core

Vorbereitungsmethoden

The synthesis of 3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit protein kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethoxy-2,4-bis(1-methylethyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H22O4

Molekulargewicht

266.33 g/mol

IUPAC-Name

3,5-dimethoxy-2,4-di(propan-2-yl)benzoic acid

InChI

InChI=1S/C15H22O4/c1-8(2)12-10(15(16)17)7-11(18-5)13(9(3)4)14(12)19-6/h7-9H,1-6H3,(H,16,17)

InChI-Schlüssel

KSBCJAUOKQQTDY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=C(C=C1C(=O)O)OC)C(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.